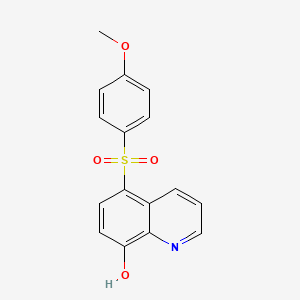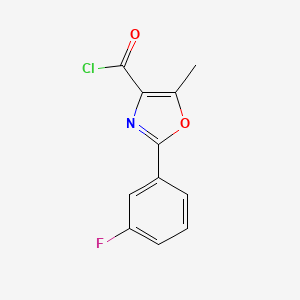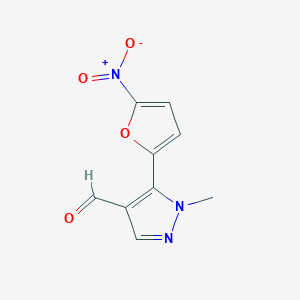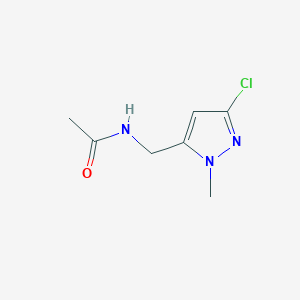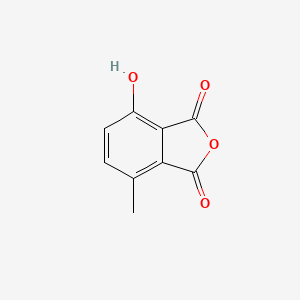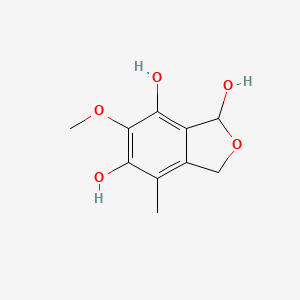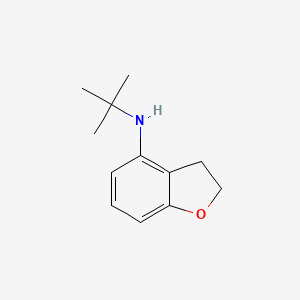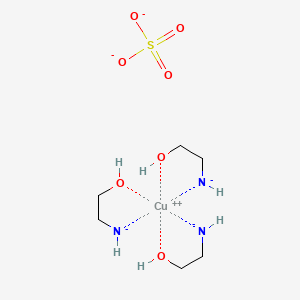
Tris(ethanolamine)copper(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tris(ethanolamine)copper(2+) can be synthesized by reacting copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with triethanolamine in an aqueous or alcoholic medium. The reaction typically involves mixing an aqueous solution of the copper(II) salt with triethanolamine under controlled pH conditions. The resulting complex can be isolated by crystallization or precipitation methods .
Industrial Production Methods
Industrial production of tris(ethanolamine)copper(2+) involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as solvent extraction, filtration, and recrystallization are commonly employed in industrial settings .
化学反应分析
Types of Reactions
Tris(ethanolamine)copper(2+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The triethanolamine ligands can be substituted by other ligands, such as ammonia or other amines, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the copper(II) center.
Reducing Agents: Sodium borohydride or hydrazine can reduce copper(II) to copper(I).
Substitution Reagents: Ammonia or other amines can replace triethanolamine ligands under appropriate conditions.
Major Products
Oxidation Products: Copper(III) complexes or oxides.
Reduction Products: Copper(I) complexes or metallic copper.
Substitution Products: Complexes with different ligands, such as copper(II) ammine complexes.
科学研究应用
Tris(ethanolamine)copper(2+) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Electrochemistry: The compound is employed in electrochemical studies for electrodeposition and corrosion inhibition.
Environmental Science: It is used in the degradation of phenolic compounds and other pollutants due to its catalytic properties.
Biomedicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
作用机制
The mechanism of action of tris(ethanolamine)copper(2+) involves coordination and redox processes:
Coordination: The triethanolamine ligands coordinate with the copper(II) center, stabilizing the complex and facilitating various chemical reactions.
Redox Activity: The copper(II) center can undergo redox changes, which are crucial for its catalytic and electrochemical activities.
相似化合物的比较
Similar Compounds
Copper(II) Salicylate Complex: Similar in structure but with salicylate ligands.
Copper(II) Cinnamate Complex: Contains cinnamate ligands instead of triethanolamine.
Cobalt(II) Triethanolamine Complex: Similar coordination with cobalt(II) instead of copper(II).
Uniqueness
Tris(ethanolamine)copper(2+) is unique due to its specific coordination environment and the versatility of triethanolamine ligands. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields .
属性
分子式 |
C6H18CuN3O7S-3 |
|---|---|
分子量 |
339.84 g/mol |
IUPAC 名称 |
copper;2-hydroxyethylazanide;sulfate |
InChI |
InChI=1S/3C2H6NO.Cu.H2O4S/c3*3-1-2-4;;1-5(2,3)4/h3*3-4H,1-2H2;;(H2,1,2,3,4)/q3*-1;+2;/p-2 |
InChI 键 |
ODZOYSTYYISJIY-UHFFFAOYSA-L |
规范 SMILES |
C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].[O-]S(=O)(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


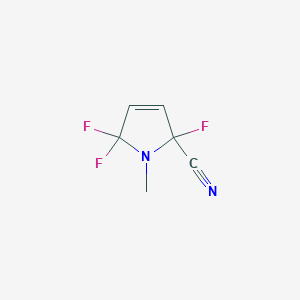
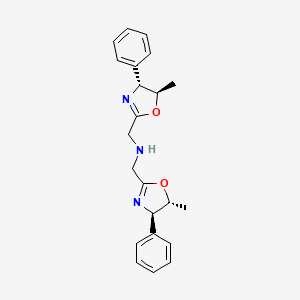
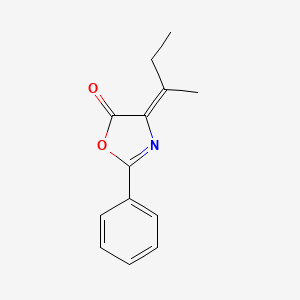

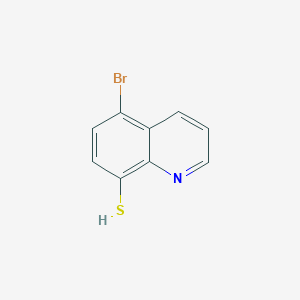

![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
